4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid
Overview
Description
4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid is a heterocyclic compound that features a fused furan and pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrazole or furan derivatives .
Scientific Research Applications
4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the biological activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid: This compound has a similar core structure but with additional methyl groups, which can affect its chemical properties and biological activity.
1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazole ring but have different fused ring systems, leading to distinct properties and applications.
Uniqueness
4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of new compounds with tailored properties for various applications .
Biological Activity
Overview
4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a fused furan and pyrazole ring system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound can act as either an inhibitor or an activator , influencing biological pathways through binding to active or allosteric sites on target molecules. Notably, its ability to modulate enzyme activity plays a crucial role in its therapeutic potential .
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study synthesized a series of pyrazole derivatives that demonstrated promising antibacterial activity against E. coli and S. aureus. Compounds with similar structures showed enhanced efficacy when specific functional groups were present .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been explored extensively:
- In Vivo Studies : In carrageenan-induced rat paw edema models, several derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM. These results suggest that modifications in the pyrazole structure can significantly enhance anti-inflammatory activity .
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy:
- Case Study : A recent investigation assessed the compound's efficacy against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The results indicated substantial cytotoxic effects with IC50 values comparable to established chemotherapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key observations include:
Structural Feature | Biological Activity | Remarks |
---|---|---|
Fused furan ring | Enhances enzyme binding | Critical for activity |
Carboxylic acid group | Contributes to solubility | Improves bioavailability |
Substituents on pyrazole | Modulates potency | Specific groups increase efficacy |
Research Applications
The unique structure of this compound makes it a valuable scaffold in drug design. Its applications extend beyond medicinal chemistry into materials science due to its electronic properties.
Properties
IUPAC Name |
4,6-dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-6(10)5-3-1-11-2-4(3)7-8-5/h1-2H2,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEOEILKNBIXDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)NN=C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949034-59-7 | |
Record name | 2H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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